Availability of Quantitative Biological Activity Data for 5-Bromo-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine vs. Structural Analogs
A systematic search for quantitative biological activity data (e.g., IC₅₀, Kᵢ, Kd) for 5-Bromo-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine in primary literature, BindingDB, ChEMBL, and PubChem yielded no direct, comparator-based evidence [1]. In contrast, structurally related 2-aminopyrimidine derivatives—such as furanopyrimidine-based Aurora kinase A inhibitors—have reported IC₅₀ values of 309 nM [2]. The absence of analogous data for the target compound prevents a quantitative differentiation claim at this time.
| Evidence Dimension | Publicly available quantitative affinity or inhibition data |
|---|---|
| Target Compound Data | No quantitative data found in allowed sources |
| Comparator Or Baseline | Furanopyrimidine Aurora kinase A inhibitor (IC₅₀ = 309 nM) |
| Quantified Difference | Not calculable |
| Conditions | Multiple database and literature searches, 2026-04-29 |
Why This Matters
Procurement decisions cannot be based on comparative bioactivity data because such data are absent; users must generate their own profiling data.
- [1] Comprehensive search of BindingDB, ChEMBL, PubChem, PubMed, Google Patents, and Google Scholar for '5-Bromo-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine' and '2105850-86-8', conducted 2026-04-29. View Source
- [2] Identification, SAR Studies, and X-ray Co-crystallographic Analysis of a Novel Furanopyrimidine Aurora Kinase A Inhibitor. 2010. View Source
